Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one
Description
Properties
CAS No. |
152423-06-8 |
|---|---|
Molecular Formula |
C7H4N4OS |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C7H4N4OS/c12-6-4-3-8-10-5(4)9-7-11(6)1-2-13-7/h1-3H,(H,8,10) |
InChI Key |
SUIKOQQKAJOJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC3=C(C=NN3)C(=O)N21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and thiazole derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
2.1. Cyclocondensation Reaction
-
Reactants: Ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate and 2-amino-4-(substitutedphenyl)thiazole.
-
Conditions: The reaction is typically carried out in a solvent like ethanol or DMF under reflux conditions.
-
Products: 3-cyano-2-methylthio-4-oxo-4H-6-(substitutedphenyl)thiazolo[3,2-a]pyrimidin derivatives.
2.2. Reaction with Hydrazine Hydrate
-
Reactants: Intermediate thiazolo[3,2-a]pyrimidin derivatives and hydrazine hydrate.
-
Conditions: The reaction is usually performed in ethanol or water under reflux conditions.
-
Products: Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one derivatives.
Chemical Reactions and Modifications
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one can undergo various chemical modifications to enhance its biological activity or to synthesize new derivatives.
3.1. Alkylation and Arylation Reactions
These reactions involve the introduction of alkyl or aryl groups to the pyrimidine ring, often through nucleophilic substitution reactions.
-
Reactants: Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one and alkyl/aryl halides.
-
Conditions: Typically performed in the presence of a base like sodium ethoxide in ethanol.
3.2. Condensation Reactions
Condensation reactions can be used to form new heterocyclic rings or to introduce functional groups.
-
Reactants: Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one and aldehydes or ketones.
-
Conditions: Often carried out in the presence of a catalyst like piperidine.
Biological Activities
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one derivatives have shown significant antimicrobial and enzyme inhibitory activities.
4.1. Antimicrobial Activity
These compounds have been tested against various bacterial and fungal strains, demonstrating promising results .
4.2. Enzyme Inhibition
Some derivatives have been found to inhibit enzymes like xanthine oxidase, with activities comparable to standard inhibitors .
Spectroscopic Characterization
The chemical structures of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one derivatives are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry.
5.1. IR Spectroscopy
IR spectra help identify functional groups present in the molecule, such as carbonyl and amino groups.
5.2. NMR Spectroscopy
NMR spectra provide detailed information about the molecular structure, including proton and carbon environments.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one derivatives as anticancer agents. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis:
- Mechanism of Action : The compounds act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial in cancer progression. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 0.3 to 24 µM against these targets, demonstrating their potency as anticancer agents .
- Case Study : A specific derivative was tested on MCF-7 breast cancer cells, showing significant tumor growth inhibition and induction of apoptosis, alongside suppression of cell migration and cell cycle progression .
Xanthine Oxidase Inhibition
This compound has also been investigated for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout:
- Biological Activity : In vitro studies revealed that certain derivatives exhibited XO inhibitory activity comparable to the standard inhibitor allopurinol. Notably, two compounds demonstrated competitive inhibition with similar Ki and IC50 values to allopurinol .
- Implications : This inhibition is significant for gout management, providing a potential alternative treatment avenue through novel chemical scaffolds that may offer fewer side effects compared to traditional therapies.
Antimicrobial Properties
The fused pyrimidine structure of this compound contributes to its antimicrobial efficacy:
- Synthesis and Testing : A series of derivatives were synthesized and tested against various microorganisms. The results indicated promising antimicrobial activity, suggesting these compounds could be developed into new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives:
- Modifications : Variations in substituents on the pyrazolo ring have been systematically studied to enhance potency and selectivity against specific biological targets. For example, modifications at the 6-position of the pyrimidine ring were found to significantly affect anticancer activity .
Computational Studies
Computational methods have been employed to predict the biological activity and optimize the design of new derivatives:
Mechanism of Action
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets essential for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Antimicrobial Activity
The thiazolo-fused compound exhibits superior antimicrobial potency due to enhanced membrane permeability from the sulfur-containing thiazole ring .
Xanthine Oxidase (XO) Inhibition
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (4-Nitrophenyl derivative) | 0.89 | |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one | 12.5 | |
| Allopurinol | 2.1 |
The thiazolo derivative’s planar structure allows stronger binding to XO’s active site, rivaling allopurinol in potency .
Anticancer Activity
The thiazolo fusion enhances apoptosis induction via caspase-3 activation and uPA expression inhibition, outperforming non-fused analogues .
Biological Activity
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The chemical structure of this compound includes a fused pyrazole and thiazole ring system that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions that include cyclization processes with various substituted phenyl groups to enhance its pharmacological properties.
Synthesis Overview
The synthesis often follows these steps:
- Formation of Pyrazolo[3,4-d]pyrimidine derivatives : Initial compounds are synthesized using conventional or green chemistry methods.
- Cyclization with thiourea : This step is crucial for constructing the thiazole moiety.
- Final modifications : Additional functional groups are introduced to optimize biological activity.
2.1 Anticancer Activity
Several studies have reported the anticancer potential of this compound derivatives. For instance:
- Cytotoxicity against cancer cell lines : Compounds derived from this scaffold have shown IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like sorafenib .
2.2 Enzyme Inhibition
The compound has demonstrated significant enzyme inhibition, particularly in the following areas:
- Xanthine Oxidase (XO) Inhibition : Two derivatives exhibited competitive inhibition comparable to allopurinol, with IC50 values of 4.228 µg and 3.1 µg for specific derivatives . This suggests potential use in treating gout by reducing uric acid levels.
2.3 Antimicrobial Properties
This compound derivatives have also been evaluated for their antimicrobial activity:
- Bacterial and Fungal Inhibition : Studies indicate that certain derivatives possess significant antibacterial effects against E. coli and S. aureus, as well as antifungal properties against A. flavus and A. niger .
3. Case Studies
Several case studies illustrate the biological activity of this compound:
The mechanism behind the biological activities of this compound is complex and involves:
- Interaction with target enzymes : Molecular docking studies suggest strong binding affinity to XO and other targets through hydrogen bonding and hydrophobic interactions.
Q & A
Q. What are optimized synthetic methodologies for constructing pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one derivatives?
A three-component bicyclization strategy using aryl aldehydes, α-thiocyanate ketones, and pyrazol-5-amines under microwave irradiation (120°C, 20–30 min) achieves yields up to 77%. Key optimizations include:
- Mole ratios : 1.2:1:1.2 (aldehyde:ketone:amine) for improved efficiency .
- Temperature : 120°C maximizes yield without decomposition .
- Substrate scope : Electron-withdrawing groups (e.g., -NO₂, -Br) on aryl aldehydes enhance yields (e.g., 4j: 72%), while electron-donating groups (e.g., -OCH₃) lead to side reactions . Table 1: Yield variation with substituents
| Substituent | Yield (%) |
|---|---|
| 4-NO₂ | 72 |
| 4-Cl | 68 |
| 4-OCH₃ | 58 |
Q. How are structural ambiguities resolved during characterization of these derivatives?
Multimodal analytical techniques are employed:
- NMR/HRMS : Confirms molecular connectivity and purity .
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., confirmed planar geometry of thiazole and pyrimidine rings in 4b) .
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1725 cm⁻¹) .
Q. What preliminary biological activities have been reported for these compounds?
Pyrazolo-thiazolo-pyrimidinones exhibit xanthine oxidase (XO) inhibitory activity. Compound 3g (3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-derivative) shows IC₅₀ = 3.1 µg/mL and Kᵢ = 2.337 µg/mL, comparable to allopurinol (IC₅₀ = 2.9 µg/mL) .
Advanced Research Questions
Q. What mechanistic insights explain the domino bicyclization pathway?
The reaction proceeds via:
- Step 1 : Nucleophilic addition/5-exo-trig cyclization between α-thiocyanate ketones and pyrazol-5-amines, forming thiazole intermediate A .
- Step 2 : Condensation with aryl aldehydes generates intermediate B , followed by dehydration and 6-endo-trig cyclization to yield the tricyclic core . Key feature: Sequential formation of three C–N and one C–C bond in one pot .
Q. How do computational studies guide the design of potent XO inhibitors?
Molecular docking (AutoDock) reveals:
- 3g binds XO with a docking score of −90.921 kcal/mol (vs. −55.01 kcal/mol for allopurinol), driven by H-bonding with Arg880 and hydrophobic interactions .
- Substituents like 4-Cl enhance binding by filling hydrophobic pockets .
Q. Why do contradictory results arise in substrate reactivity during synthesis?
Steric and electronic factors influence outcomes:
- Steric hindrance : 2-Bromophenyl aldehydes yield 67% (4d), but bulky 2,3-dimethoxyphenyl reduces yield to 58% (4h) .
- Electronic effects : Electron-withdrawing groups stabilize transition states, while electron-donating groups (e.g., -OCH₃) destabilize via charge repulsion .
Q. What strategies improve regioselectivity in palladium-catalyzed functionalization?
Successive C–O activation and desulfurization via Liebeskind–Srogl cross-coupling enable precise C-2/C-4/C-6 functionalization. For example, 6-chloro-2-(methylthio)-derivatives serve as versatile intermediates for trisubstituted analogs .
Methodological Considerations
Q. How are reaction yields optimized in eco-friendly conditions?
- Solvent-free microwave synthesis : Reduces time (30 min vs. 90 min conventional heating) and waste .
- Water as byproduct : Minimizes environmental impact .
Q. What in silico tools predict pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME or ProTox-II assess bioavailability (e.g., 3g has LogP = 2.1, indicating moderate lipophilicity) .
- Toxicity alerts : Structural alerts for hepatotoxicity (e.g., thiourea moieties) guide scaffold modification .
Data Contradiction Analysis
Q. Why do some studies report variable XO inhibition despite similar substituents?
Subtle structural differences (e.g., ortho-substituents in 3b vs. 3g ) alter binding:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
